molecular formula C15H14N2O3 B11766421 Benzene-1,3,5-tricarbaldehyde; benzene-1,4-diamine

Benzene-1,3,5-tricarbaldehyde; benzene-1,4-diamine

Cat. No.: B11766421
M. Wt: 270.28 g/mol
InChI Key: WDYQXCVMKOXLAE-UHFFFAOYSA-N
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Description

Benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine (1:1) is a chemical compound formed by the reaction of benzene-1,3,5-tricarbaldehyde and benzene-1,4-diamine in a 1:1 molar ratio. This compound is known for its unique structural properties and is used in various scientific and industrial applications, particularly in the synthesis of covalent organic frameworks (COFs) and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine typically involves the condensation reaction between benzene-1,3,5-tricarbaldehyde and benzene-1,4-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine involves its ability to form stable covalent bonds with various substrates. The aldehyde groups can react with nucleophiles, forming imine or Schiff base linkages. These reactions are crucial for the formation of covalent organic frameworks and other advanced materials. The compound’s ability to form hydrogen bonds and π-π interactions also plays a significant role in its functionality .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3,5-tricarboxaldehyde: Similar in structure but lacks the diamine component.

    Benzene-1,4-diamine: Similar in structure but lacks the tricarbaldehyde component.

    1,3,5-Triformylbenzene: Another name for benzene-1,3,5-tricarboxaldehyde.

Uniqueness

Benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine is unique due to its ability to form stable covalent organic frameworks and its versatility in various chemical reactions. Its combination of aldehyde and amine groups allows for a wide range of functionalization and applications in different fields .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

benzene-1,4-diamine;benzene-1,3,5-tricarbaldehyde

InChI

InChI=1S/C9H6O3.C6H8N2/c10-4-7-1-8(5-11)3-9(2-7)6-12;7-5-1-2-6(8)4-3-5/h1-6H;1-4H,7-8H2

InChI Key

WDYQXCVMKOXLAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N.C1=C(C=C(C=C1C=O)C=O)C=O

Related CAS

1242082-12-7

Origin of Product

United States

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